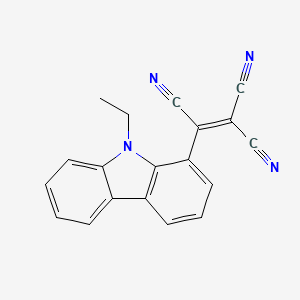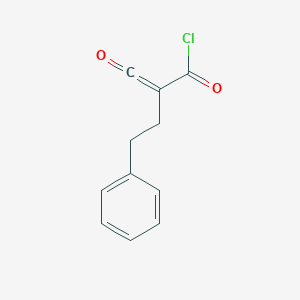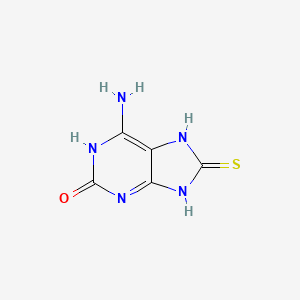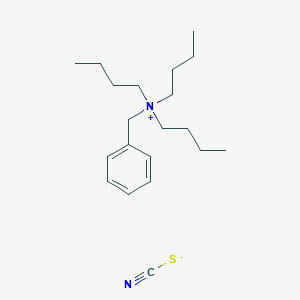
(9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile is a chemical compound known for its unique structure and properties. It belongs to the class of carbazole derivatives, which are widely studied for their applications in organic electronics and photonics.
准备方法
The synthesis of (9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile typically involves the reaction of 9-ethylcarbazole with ethene-1,1,2-tricarbonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve large-scale synthesis.
化学反应分析
(9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
(9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism by which (9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
(9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile can be compared with other carbazole derivatives, such as:
(9-Ethyl-9H-carbazol-3-yl)ethene-1,1,2-tricarbonitrile: Similar in structure but with a different position of the ethene group.
9-Ethylcarbazole: Lacks the ethene-1,1,2-tricarbonitrile group, making it less versatile in certain applications. The uniqueness of this compound lies in its specific structure, which imparts unique electronic and photonic properties, making it valuable for various advanced applications.
属性
CAS 编号 |
60560-77-2 |
|---|---|
分子式 |
C19H12N4 |
分子量 |
296.3 g/mol |
IUPAC 名称 |
2-(9-ethylcarbazol-1-yl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C19H12N4/c1-2-23-18-9-4-3-6-14(18)15-7-5-8-16(19(15)23)17(12-22)13(10-20)11-21/h3-9H,2H2,1H3 |
InChI 键 |
FGUUUOHFLZBDLT-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC=CC=C2C3=C1C(=CC=C3)C(=C(C#N)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)

![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)
![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)

![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)

![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)

![Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-](/img/structure/B14618893.png)


